Daclatasvir - 1214735-16-6

Daclatasvir

Catalog Number: EVT-254747
CAS Number: 1214735-16-6
Molecular Formula: C40H50N8O6
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daclatasvir is a direct-acting antiviral (DAA) that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) replication complex. [, , , ] This first-in-class inhibitor exhibits pan-genotypic activity, demonstrating efficacy against various HCV genotypes, including the challenging genotype 3. [, , , ] Its role in scientific research primarily revolves around its antiviral properties and its use in combination therapies for HCV treatment. [, , , , , , ]

Future Directions
  • Investigating Long-Term Effects: Studying the long-term impact of Daclatasvir-based therapies on liver health and HCC recurrence rates in patients with advanced liver disease. [, ]
  • Optimizing Treatment Strategies: Refining treatment strategies by identifying optimal Daclatasvir-based combinations for specific HCV genotypes, subtypes, and patient populations. This includes exploring shorter treatment durations and minimizing side effects. [, ]
  • Developing Resistance Monitoring Tools: Developing sensitive and specific tools to monitor the emergence of Daclatasvir resistance mutations in real-time, allowing for timely treatment adjustments. [, ]
  • Understanding Resistance Mechanisms: Delving deeper into the molecular mechanisms underlying Daclatasvir resistance, focusing on the structural changes in NS5A and their impact on drug binding. []
  • Exploring New Applications: Investigating the potential use of Daclatasvir or its derivatives for other viral infections beyond HCV, based on its mechanism of action and potential broad-spectrum antiviral activity. []

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analogue inhibitor of the hepatitis C virus (HCV) NS5B polymerase, exhibiting activity against all HCV genotypes. []

Relevance: Sofosbuvir is frequently studied in combination with Daclatasvir for the treatment of chronic HCV infection. The combination demonstrates high efficacy and safety profiles, achieving high sustained virologic response (SVR) rates across multiple HCV genotypes. [, , , ] Studies have explored their use in various patient populations, including those with cirrhosis, those who are treatment-experienced, and those with different HCV genotypes. [, ]

Ribavirin

Compound Description: Ribavirin is a guanosine analogue with antiviral activity against HCV. Its mechanism of action is not fully understood. []

Relevance: Ribavirin is often added to Daclatasvir-containing regimens, including those with Sofosbuvir, to further enhance treatment efficacy, particularly in patients with cirrhosis or those who have failed previous treatments. [, , ] The decision to include ribavirin is typically based on patient-specific factors and treatment history. []

Ledipasvir

Compound Description: Ledipasvir is an HCV NS5A inhibitor, similar to Daclatasvir. []

Relevance: While both Ledipasvir and Daclatasvir target NS5A and are used in combination with Sofosbuvir, they are distinct chemical entities. Comparative studies suggest that Ledipasvir-based regimens might be associated with a lower risk of hepatocellular carcinoma (HCC) after successful treatment compared to Daclatasvir-based regimens. []

Asunaprevir

Compound Description: Asunaprevir is an HCV NS3/4A protease inhibitor. []

Beclabuvir

Compound Description: Beclabuvir is a non-nucleoside HCV NS5B inhibitor. []

Relevance: Beclabuvir is part of the fixed-dose combination therapy with Daclatasvir and Asunaprevir approved in Japan. [] Its inclusion in the regimen aims to target multiple stages of the HCV lifecycle and potentially reduce the development of resistance.

Peginterferon Alfa-2a/2b

Compound Description: Peginterferon alfa-2a and peginterferon alfa-2b are long-acting forms of interferon alfa, a cytokine with antiviral activity against HCV. [, ]

Simeprevir

Compound Description: Simeprevir is an HCV NS3/4A protease inhibitor. []

Relevance: Similar to the combination of Daclatasvir and Asunaprevir, the use of Simeprevir with peginterferon and ribavirin can lead to the emergence of NS3-D168 variants in patients who fail to respond to therapy. [] These variants can impact the effectiveness of subsequent treatment with Daclatasvir and Asunaprevir. []

Telaprevir

Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor. [, ]

Relevance: Daclatasvir-based regimens have been investigated in patients who experienced virologic failure with prior HCV protease inhibitor therapies, including Telaprevir. [] Studies suggest that Daclatasvir, in combination with Sofosbuvir, can achieve high SVR rates even in patients who did not respond to Telaprevir-based treatment. []

Boceprevir

Compound Description: Boceprevir is a first-generation HCV NS3/4A protease inhibitor. []

Relevance: Similar to Telaprevir, Daclatasvir-based therapies have been studied in patients who had previously received and failed to respond to Boceprevir-containing regimens. [] These studies demonstrate the potential of Daclatasvir to overcome treatment resistance associated with prior protease inhibitor exposure. []

Velpatasvir

Compound Description: Velpatasvir is an HCV NS5A inhibitor. []

Relevance: Velpatasvir, like Daclatasvir, targets the NS5A protein and is used in combination with Sofosbuvir. Studies have compared the efficacy and safety of Sofosbuvir/Velpatasvir with Sofosbuvir/Daclatasvir regimens in treating HCV. []

Source and Classification

Daclatasvir is classified as an antiviral agent, specifically a direct-acting antiviral drug that targets the hepatitis C virus. It belongs to the class of compounds known as NS5A inhibitors, which are critical in managing hepatitis C due to their ability to disrupt viral replication. The compound was first described in patent literature and subsequently underwent clinical trials that demonstrated its efficacy in reducing viral loads in infected patients .

Synthesis Analysis

The synthesis of daclatasvir has been explored through various methods, focusing on efficiency and yield. One notable approach involves a multi-step continuous flow synthesis, which significantly reduces production time compared to traditional batch methods. This innovative technique allows for the synthesis of daclatasvir in approximately 28.2 minutes, achieving a throughput of 11.8 grams per day with 98% purity as determined by high-performance liquid chromatography .

Detailed Synthesis Steps

  1. Starting Materials: The synthesis begins with 1,1'-biphenyl-4,4'-diylbis(2-bromoethanone) as a key precursor.
  2. Cyclization: This precursor undergoes cyclization in the presence of ammonium acetate.
  3. Deprotection: Following cyclization, deprotection occurs under acidic conditions to yield an intermediate compound.
  4. Final Coupling: The final step involves coupling this intermediate with methoxycarbonyl L-valine using coupling agents such as 1-hydroxybenzotriazole and diisopropylethylamine to produce daclatasvir dihydrochloride .

This method not only enhances yield but also minimizes solvent use, aligning with green chemistry principles.

Molecular Structure Analysis

Daclatasvir has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its activity against the hepatitis C virus. The molecular formula is C21H22ClN3O4C_{21}H_{22}ClN_{3}O_{4}, and its structure includes:

  • Pyrrolidine Ring: A five-membered ring that plays a critical role in its biological activity.
  • Biphenyl Moiety: A biphenyl group that contributes to hydrophobic interactions with viral proteins.
  • Functional Groups: The presence of chlorine and various functional groups enhances its solubility and bioavailability.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and interaction potential with the NS5A protein .

Chemical Reactions Analysis

Daclatasvir participates in several chemical reactions during its synthesis and degradation processes:

  1. Coupling Reactions: Involves the formation of peptide bonds during the synthesis phase.
  2. Degradation Pathways: Under certain conditions, daclatasvir can undergo oxidation, leading to various degradation products that can affect its efficacy .
  3. Redox Reactions: Daclatasvir has also been utilized as a reducing agent in the synthesis of silver nanoparticles, showcasing its versatility beyond antiviral applications .

These reactions are critical for understanding both the stability of daclatasvir in pharmaceutical formulations and its potential interactions within biological systems.

Mechanism of Action

Daclatasvir exerts its antiviral effects by inhibiting the NS5A protein, which is essential for the replication cycle of the hepatitis C virus. The mechanism can be summarized as follows:

  • Binding: Daclatasvir binds to the NS5A protein, preventing it from performing its role in viral RNA replication and assembly.
  • Inhibition of Replication: By disrupting this process, daclatasvir effectively reduces viral load in infected individuals.
  • Rapid Onset: Clinical studies have shown that daclatasvir leads to a rapid decrease in viral load within days of administration .

This mechanism highlights the importance of targeting specific viral proteins to achieve effective antiviral therapy.

Physical and Chemical Properties Analysis

Daclatasvir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 403.86 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Daclatasvir is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Daclatasvir's primary application lies in treating hepatitis C infections, often used in combination with other antiviral agents for enhanced efficacy. Its development marked a significant advancement in hepatitis C therapy due to:

  • Broad Genotypic Activity: Effective against multiple genotypes of hepatitis C virus.
  • Improved Tolerance: Generally well-tolerated by patients with fewer side effects compared to older therapies.
  • Research Applications: Used in studies investigating pharmacokinetics and pharmacodynamics due to its unique isotopic labeling capabilities .

Properties

CAS Number

1214735-16-6

Product Name

Daclatasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Freely soluble (>700 mg/mL)

Synonyms

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.